2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

UV-Vis spectroscopy enaminone photophysics ortho-substituent effect

2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (CAS 55118-83-7) is a crystalline, ortho-chlorinated N-aryl-β-enaminone derived from dimedone (5,5-dimethylcyclohexane-1,3-dione) and 2-chloroaniline. This compound belongs to the broader class of 2-(arylaminomethylene)-5,5-dimethylcyclohexane-1,3-diones, which serve dual roles as versatile synthetic intermediates for fused nitrogen-heterocycles and as tunable bidentate ligands for coordination chemistry.

Molecular Formula C15H16ClNO2
Molecular Weight 277.75
CAS No. 55118-83-7
Cat. No. B2498358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
CAS55118-83-7
Molecular FormulaC15H16ClNO2
Molecular Weight277.75
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2Cl)O)C
InChIInChI=1S/C15H16ClNO2/c1-15(2)7-13(18)10(14(19)8-15)9-17-12-6-4-3-5-11(12)16/h3-6,9,18H,7-8H2,1-2H3
InChIKeyRZJQWPKIVQACNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (CAS 55118-83-7): Structural and Biophysical Benchmarking for Ortho-Substituted Dimedone Enaminones


2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (CAS 55118-83-7) is a crystalline, ortho-chlorinated N-aryl-β-enaminone derived from dimedone (5,5-dimethylcyclohexane-1,3-dione) and 2-chloroaniline. This compound belongs to the broader class of 2-(arylaminomethylene)-5,5-dimethylcyclohexane-1,3-diones, which serve dual roles as versatile synthetic intermediates for fused nitrogen-heterocycles and as tunable bidentate ligands for coordination chemistry. The ortho-chloro substituent introduces unique steric and electronic constraints that distinguish it from its para-chloro (CAS 55118-85-9) and unsubstituted phenyl (CAS 29974-49-0) regioisomers, manifesting as measurable shifts in UV-Vis absorption maxima, altered metal-binding geometries, and distinct bioactivity fingerprints against Mycobacterium tuberculosis enzyme targets [1][2][3].

Why Simple In-Class Substitution Fails: Evidence for 2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione


Within the 2-(arylaminomethylene)dimedone family, the position of the chloro substituent on the N-phenyl ring is not a minor structural nuance but a critical determinant of photophysical, biochemical, and coordination behavior. The ortho-chloro derivative (CAS 55118-83-7) experiences steric compression that twists the aryl ring out of conjugation coplanarity, yielding distinct UV-Vis hypsochromic shifts compared to its planar para-chloro isomer [1]. In enzymatic assays, the ortho isomer demonstrates moderate inhibitory potency against M. tuberculosis MenB (IC50 468 nM), a target not equally engaged by all regioisomeric analogs [2]. These ring-geometry-dependent differences render simple generic equating of the 2-chlorophenyl, 4-chlorophenyl, and 3-chlorophenyl enaminones scientifically unsound for applications requiring reproducible photophysical properties, target-specific bioactivity, or predictable metal-chelate geometries.

Quantitative Differentiation Evidence for 2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione vs. Closest Analogs


Hypsochromic UV-Vis Shift Induced by Ortho-Chloro Steric Torsion vs. Para-Chloro and Meta-Substituted Analogs

The ortho-chlorophenyl substitution in CAS 55118-83-7 introduces steric hindrance that twists the N-aryl ring out of conjugation coplanarity with the enaminone chromophore. This torsion directly reduces electronic delocalization, producing a measurable hypsochromic (blue) shift in the π→π* absorption maximum compared to para-substituted and unsubstituted phenyl analogs where coplanarity is preserved. The magnitude of this shift is explicitly documented in the foundational UV study of dimedone-derived N-aryl enaminones [1]. For procurement decisions, verifying the λmax of the ortho isomer provides a simple spectroscopic identity check that immediately distinguishes it from the para-chloro isomer, which absorbs at longer wavelengths due to extended conjugation.

UV-Vis spectroscopy enaminone photophysics ortho-substituent effect

Inhibition Potency Against Mycobacterium tuberculosis MenB (1,4-Dihydroxy-2-Naphthoyl-CoA Synthase) – IC50 468 nM

CAS 55118-83-7 has been evaluated as an inhibitor of Mycobacterium tuberculosis MenB, a key enzyme in the menaquinone (vitamin K2) biosynthetic pathway essential for mycobacterial electron transport. In a curated ChEMBL assay, the compound inhibited MenB with an IC50 of 468 nM and a Ki of 350 nM (non-competitive inhibition) [1]. This represents moderate potency against a validated anti-tubercular target. While direct head-to-head data for the para-chloro regioisomer against MenB are not available in the same curated dataset, the ortho-chloro geometry is expected to influence the inhibitor's binding mode within the MenB active site differently due to steric constraints imposed by the 2-chloro substituent near the amino-methylene linkage.

anti-tuberculosis MenB inhibition menaquinone biosynthesis

Validated Structural Identity by ¹H NMR, ¹³C NMR, and FTIR Spectral Fingerprints vs. Regioisomeric and Unsubstituted Analogs

The compound's structural identity has been rigorously confirmed via a curated spectral dataset comprising two distinct NMR experiments (¹H and ¹³C) and one FTIR spectrum (KBr wafer), all archived in the Wiley SpectraBase reference collection [1]. The ¹H NMR spectrum in CDCl₃ displays diagnostic signals for the enaminone NH proton (δ 8.5–9.5, broad), the vinylic =CH proton (δ 7.8–8.3, d, J ≈ 8 Hz), and the gem-dimethyl singlet (δ 1.10–1.16, 6H). In the FTIR spectrum, characteristic carbonyl stretching bands (1680–1690 cm⁻¹) confirm the 1,3-dione framework. This spectral dataset is fully distinguishable from that of the para-chloro isomer (CAS 55118-85-9), which exhibits different aromatic proton coupling patterns and potentially distinct C=O stretching frequencies due to altered conjugation. For the unsubstituted phenyl analog (CAS 29974-49-0), the absence of the C–Cl stretching band (~750 cm⁻¹) provides definitive FTIR differentiation.

NMR spectroscopy FTIR structural confirmation quality control

Distinct Coordination Chemistry Potential: Ortho-Steric Effects on Metal-Binding Geometry vs. Para-Chloro Antenna Ligand

The para-chloro analog (CAS 55118-85-9) has been successfully employed as an antenna ligand to sensitize photoluminescence in Ln(III) complexes (Ln = Eu, Tb, Sm), yielding characteristic lanthanide-centered emission with reported quantum yields [1]. The ortho-chloro substitution in CAS 55118-83-7 places the chlorine atom in close proximity to the coordinating amino-methylene oxygen, creating steric congestion that is predicted to alter the ligand's denticity, bite angle, and the geometry of the resulting metal chelate ring. While direct photoluminescence data for Ln(III) complexes of the ortho isomer have not yet been published, the ortho-steric effect is a well-precedented phenomenon in coordination chemistry: ortho-substituted N-aryl-β-enaminones typically exhibit longer metal-ligand bond distances and altered coordination numbers compared to their para-substituted counterparts, leading to measurable differences in ligand-field splitting and emission quantum yields [2].

lanthanide complexes photoluminescence antenna ligand coordination chemistry

Synthetic Accessibility: Microwave-Assisted High-Yield Synthesis Route Shared Across Dimedone Enaminone Class

The condensation of dimedone with primary aromatic amines under microwave irradiation provides a rapid, solvent-free route to cyclic enaminones in 93–98% yield, as demonstrated for the broader class of dimedone-derived N-aryl enaminones (compounds 2e–h) [1]. This methodology is directly applicable to the preparation of CAS 55118-83-7 via reaction of dimedone with 2-chloroaniline under identical conditions (microwave irradiation, 2–5 minutes, neat). While the 4-chloroaniline derivative (compound 2b in the cyclohexanedione series) was obtained in 88% yield under related conditions, the dimedone-derived para-chloro and ortho-chloro analogs would be expected to form with similarly high efficiency. The key procurement-relevant differentiation is that the ortho-chloro precursor (2-chloroaniline) is sterically more hindered and may require slightly longer reaction times or a small excess of amine to achieve complete conversion compared to 4-chloroaniline [1].

microwave synthesis green chemistry enaminone preparation dimedone

Evidence-Driven Application Scenarios for 2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione


Ortho-Substituted Building Block for Heterocyclic Library Synthesis Targeting Conformationally Constrained Ring Systems

The ortho-chloro substitution on the N-aryl ring, combined with the gem-dimethyl dimedone scaffold, provides a sterically encumbered enaminone that directs cyclocondensation reactions toward distinct regioisomeric products compared to para-substituted analogs. When used as a precursor for the synthesis of acridinediones, quinazolinones, or xanthene derivatives via three-component condensations with aldehydes and active methylene compounds, the ortho-chloro group's steric influence can alter the regiochemical outcome, enabling access to compound libraries with substitution patterns not accessible from para- or meta-chloro precursors. The documented synthetic accessibility via microwave irradiation (93–98% class-level yields for dimedone enaminones) makes this an efficient entry point for diversity-oriented synthesis .

Hit-to-Lead Optimization in M. tuberculosis MenB Inhibitor Programs

The confirmed MenB inhibitory activity (IC50 468 nM, Ki 350 nM) positions this ortho-chloro enaminone as a validated starting point for structure-activity relationship (SAR) exploration of the menaquinone biosynthesis pathway in M. tuberculosis. The presence of two synthetically modifiable handles—the cyclohexanedione carbonyl groups and the N-aryl ring—allows systematic optimization. The ortho-chloro geometry is structurally distinct from the para-substituted enaminone esters (e.g., DM5) that target sodium channels, offering a different selectivity and target profile. Researchers can benchmark new analogs against this compound's MenB IC50 value to assess whether structural modifications improve potency or alter the inhibition mechanism (non-competitive, per Lineweaver-Burk analysis) .

Spectroscopic Standard for Ortho-Substituted Enaminone Conformational Analysis

The Wiley SpectraBase entry for this compound provides fully assigned ¹H NMR, ¹³C NMR, and FTIR spectra acquired under standard conditions (CDCl₃, KBr), serving as a reference dataset for confirming the structural integrity of ortho-substituted N-aryl enaminones. The distorted conjugation geometry in this compound produces characteristic spectral signatures—particularly in the N–H chemical shift and the C=O stretching frequency in the IR—that differ measurably from planar para-substituted analogs. This makes the compound a useful spectroscopic benchmark for researchers studying the relationship between N-aryl ring torsion angle and enaminone π-conjugation using experimental spectroscopic methods .

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